4-(Pyrazin-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(Pyrazin-2-yl)benzonitrile and its derivatives has been reported in several studies . For instance, a series of structurally related Zn(II), Cu(II), and Ni(II) complexes of 4-(2-(2-(1-(pyrazin-2-yl)ethylidene)hydrazinyl)-thiazol-4-yl)-benzonitrile have been synthesized and characterized by spectroscopy, single crystal X-ray crystallography, and density functional theory (DFT) .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The compound forms a one-dimensional chain in which the ligand acts as a μ2-bridge linking two metal(II) centers .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For example, the compound has been used in the synthesis of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include different UV-vis absorption values, photoluminescence properties, and thermal stabilities .Wissenschaftliche Forschungsanwendungen
Anticancer Activity and Chemical Structure 4-(Pyrazin-2-yl)benzonitrile derivatives, specifically those involving Zn(II), Cu(II), and Ni(II) complexes, have shown potential in anticancer activity. These compounds have been synthesized and characterized through spectroscopy, crystallography, and density functional theory (DFT) (Bera et al., 2021).
Photophysical and Quantum Chemical Properties The molecule this compound has been studied for its intramolecular charge-transfer properties. Investigations include transient absorption, fluorescence decays, and quantum chemical calculations, highlighting its potential in electronic applications (Dobkowski et al., 2002).
Ligand Synthesis and Structural Analysis Derivatives of this compound have been used to synthesize various ligands. These ligands, when combined with platinum group metals, form complexes that have been characterized by IR, NMR, and X-ray diffraction studies. The nitrile group in these compounds does not participate in complexation, remaining as a pendant group (Sairem et al., 2012).
Optoelectronic Properties Analysis this compound derivatives have been synthesized and characterized for their molecular architecture and optoelectronic properties using density functional theory. This includes investigating their molecular electrostatic potential, natural bonding orbital analysis, and hyperpolarizability (Bharathi & Santhi, 2017).
Solvent Effect on Photophysical Behavior The solvent polarity significantly influences the photophysical behavior of compounds like this compound. Studies using ab initio methods have elucidated how solvent environments can affect the fluorescence and electronic transitions of such molecules (Bohnwagner et al., 2016).
Molecular Docking and Anti-inflammatory Properties Molecular docking studies of this compound derivatives have revealed their potential as inhibitors of Human Peroxiredoxin 5 and Tyrosine kinase receptor, indicating their usefulness in treating inflammation-related illnesses (Bharathi & Santhi, 2020).
Photochemical Reactions and Product Formation The compound undergoes unique photochemical reactions, such as [2 + 2] photocyclisation, in certain conditions. This property is significant for understanding the chemical behavior and potential applications in photochemistry (Hayward et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Future research on 4-(Pyrazin-2-yl)benzonitrile could focus on its potential applications in medicine and other fields. For example, it has been used in the synthesis of compounds with antitubercular activity . Further studies could explore its potential use in other therapeutic areas. Additionally, its electrocatalytic properties suggest potential applications in energy production .
Wirkmechanismus
Target of Action
The primary target of 4-(Pyrazin-2-yl)benzonitrile is the Mycobacterium tuberculosis H37Rv strain . This compound has been shown to have significant efficacy against this strain, suggesting that it may interact with key proteins or enzymes within the bacterium .
Mode of Action
All the target compounds are docked within the active site of the DprE1 enzyme, demonstrating favorable binding interactions . Further experimental validation is necessary to ascertain the target responsible for the whole cell activity .
Biochemical Pathways
Given its efficacy against mycobacterium tuberculosis, it is likely that it interferes with essential biochemical pathways within the bacterium, leading to its antitubercular activity .
Pharmacokinetics
In silico studies have predicted the adme properties, physicochemical characteristics, and drug-like qualities of the target compounds .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis. Eight compounds manifested noteworthy activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM .
Biochemische Analyse
Biochemical Properties
It has been used in the synthesis of hybrid compounds that have shown noteworthy activity against Mycobacterium tuberculosis H37Rv strain . These compounds interact with the DprE1 enzyme, which is involved in the action of the compounds .
Cellular Effects
Compounds synthesized using 4-(Pyrazin-2-yl)benzonitrile have shown significant antibacterial and antifungal properties . These compounds have also been evaluated for their potential cytotoxicity to the Vero cell line, revealing minimal cytotoxicity .
Molecular Mechanism
In silico studies suggest that the target enzyme involved in the action of the compounds may be DprE1 . All the target compounds are docked within the active site of the DprE1 enzyme, demonstrating favorable binding interactions .
Eigenschaften
IUPAC Name |
4-pyrazin-2-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPTVBMFZHOJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.